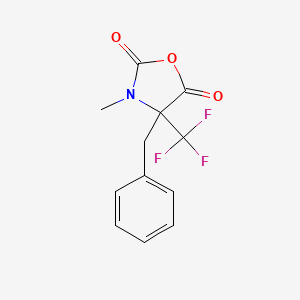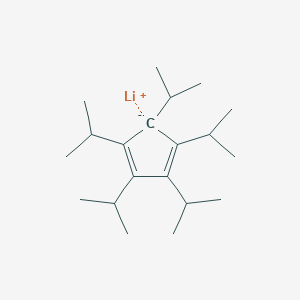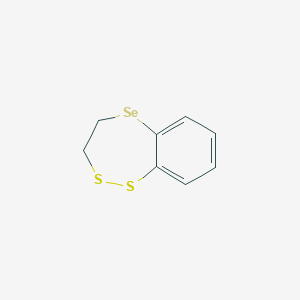
3,4-Dihydro-1,2,5-benzodithiaselenepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-1,2,5-benzodithiaselenepine is a heterocyclic compound that contains sulfur and selenium atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1,2,5-benzodithiaselenepine typically involves the reaction of benzimidazolone derivatives with isocyanides in the presence of acetone. This reaction can be carried out under catalyst-free conditions, making it an environmentally friendly approach . The reaction conditions include:
Reactants: Benzimidazolone derivatives, isocyanides, acetone
Solvent: Acetone
Temperature: Room temperature
Catalyst: None required
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the catalyst-free synthesis method mentioned above could be scaled up for industrial applications due to its simplicity and environmental benefits.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-1,2,5-benzodithiaselenepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and selenoxides.
Reduction: Reduction reactions can convert the compound to its corresponding sulfides and selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur and selenium atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and selenoxides
Reduction: Sulfides and selenides
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
3,4-Dihydro-1,2,5-benzodithiaselenepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity and catalytic activity.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-1,2,5-benzodithiaselenepine involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. The sulfur and selenium atoms in the compound can form bonds with metal ions, affecting the function of metalloproteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Contains sulfur and nitrogen atoms.
3,4-Dihydroquinoxaline: Contains nitrogen atoms in the heterocyclic ring.
1,5-Benzodiazepine: Contains nitrogen atoms and has a similar ring structure.
Uniqueness
3,4-Dihydro-1,2,5-benzodithiaselenepine is unique due to the presence of both sulfur and selenium atoms in its structure. This combination of elements imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications.
Propiedades
Número CAS |
195209-94-0 |
|---|---|
Fórmula molecular |
C8H8S2Se |
Peso molecular |
247.3 g/mol |
Nombre IUPAC |
3,4-dihydro-1,2,5-benzodithiaselenepine |
InChI |
InChI=1S/C8H8S2Se/c1-2-4-8-7(3-1)10-9-5-6-11-8/h1-4H,5-6H2 |
Clave InChI |
FVTISOSIYDFBQO-UHFFFAOYSA-N |
SMILES canónico |
C1C[Se]C2=CC=CC=C2SS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



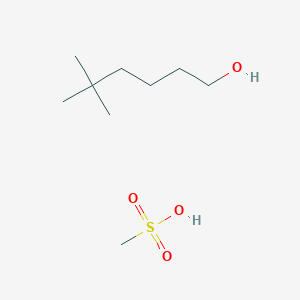
![2'-Chloro-6'-methoxy-4'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B12563565.png)
![5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline](/img/structure/B12563567.png)
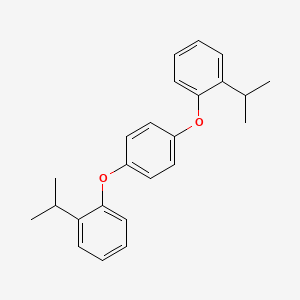
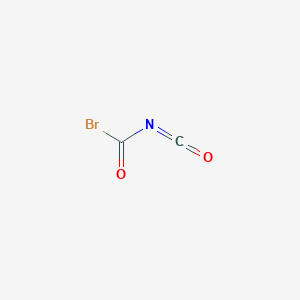

![3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol](/img/structure/B12563598.png)
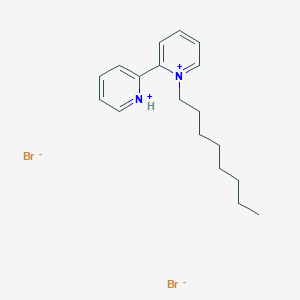
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine](/img/structure/B12563619.png)
![1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12563621.png)
![2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B12563622.png)
